molecular formula C9H11ClO2S B2432681 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene CAS No. 1227370-64-0

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene

Cat. No.: B2432681
CAS No.: 1227370-64-0
M. Wt: 218.7
InChI Key: DMHTZSBEUOXPKG-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.70 g/mol . This benzene derivative is structurally characterized by two distinct functional groups: a chloromethyl (-CH2Cl) group and a methanesulfonylmethyl (-CH2S(=O)2CH3) group, which make it a valuable bifunctional building block in synthetic chemistry . The compound is identified by the SMILES string CS(=O)(=O)CC1=CC=C(C=C1)CCl and the InChIKey DMHTZSBEUOXPKG-UHFFFAOYSA-N . As a specialized chemical, it is intended for research applications and must be handled with care. While a specific hazard classification for this exact compound is not provided in the search results, structurally similar chloromethyl- and sulfonyl-containing compounds are often classified as hazardous, indicating that appropriate safety precautions should be taken . Researchers value this compound for its potential use in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science, where it can serve as a key intermediate for further chemical transformations. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(chloromethyl)-4-(methylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHTZSBEUOXPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Blanc Chloromethylation and Modern Adaptations

The Blanc chloromethylation reaction, historically employed to introduce chloromethyl groups onto aromatic rings, involves the reaction of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, typically zinc chloride. However, contemporary advancements, as exemplified in WO2020250018A1, have optimized this process by employing in-situ generation of chloromethylating agents (e.g., from paraformaldehyde and HCl) and catalytic quantities of low molecular weight carboxylic acids (e.g., acetic or formic acid).

Key operational parameters include:

  • Temperature control : Maintaining the reaction between 0°C and 50°C to stabilize intermediates and minimize side reactions.
  • Solvent selection : Toluene or similar aprotic solvents enhance reagent solubility and facilitate biphasic workup.
  • Catalyst efficiency : Sub-stoichiometric carboxylic acids (3–6 wt%) accelerate chloromethylation while reducing corrosive byproducts.

For 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene, this method could be applied to a toluene derivative pre-functionalized with a methanesulfonylmethyl group. However, the electron-withdrawing nature of the sulfonyl moiety may necessitate adjusted reaction conditions to compensate for reduced aromatic reactivity.

Integrated Synthetic Routes

Sequential Functionalization of p-Xylene

A logical starting material is p-xylene (1,4-dimethylbenzene), enabling stepwise modification of each methyl group:

Step Reaction Conditions Intermediate
1 Chloromethylation Paraformaldehyde, HCl, AcOH, 0–5°C 4-Chloromethyl-1-methylbenzene
2 Bromination NBS, AIBN, CCl4, reflux 4-Chloromethyl-1-bromomethylbenzene
3 Sulfinate Displacement CH3SO2Na, DMF, 80°C Target Compound

This route capitalizes on the selectivity of modern chloromethylation techniques and well-established bromination-displacement chemistry.

Parallel Synthesis via Coupling Reactions

Advanced methodologies might employ cross-coupling strategies:

  • Suzuki-Miyaura Coupling : Utilizing a bis-boronic ester derivative to couple pre-formed chloromethyl and methanesulfonylmethyl fragments.
  • Ullmann-Type Coupling : Copper-mediated coupling of halobenzene derivatives with functionalized Grignard reagents.

While theoretically feasible, these approaches lack precedent in the literature and would require extensive optimization.

Analytical and Process Considerations

Yield Optimization and Byproduct Mitigation

Critical factors influencing yield include:

  • Catalyst loading : Excessive carboxylic acid in chloromethylation may lead to esterification byproducts.
  • Temperature gradients : Rapid cooling post-chloromethylation stabilizes the chloromethyl intermediate against hydrolysis.
  • Purification techniques : Distillation or recrystallization from ethyl acetate/methanol mixtures enhances final product purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include hydroxymethyl or aminomethyl derivatives.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Methyl derivatives are produced.

Scientific Research Applications

Scientific Research Applications

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene has several notable applications:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its dual functionality allows for the development of various derivatives that can be used in subsequent reactions.

Pharmaceutical Development

Due to its unique structure, this compound is explored for potential pharmaceutical applications. It can act as a precursor for drug candidates targeting specific biological pathways or receptors. Research has indicated that derivatives of this compound may exhibit biological activity relevant to disease treatment.

Material Science

In material science, this compound is utilized in the preparation of polymers and resins. Its reactivity allows it to participate in polymerization processes, leading to materials with desirable mechanical and thermal properties.

Chemical Biology

The compound plays a role in chemical biology as a tool for studying biochemical pathways and molecular interactions. Its ability to form covalent bonds with nucleophilic sites in biomolecules makes it useful for modifying proteins and nucleic acids, facilitating research into cellular mechanisms.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Pharmaceutical Research: A study demonstrated that derivatives synthesized from this compound exhibited significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Polymer Development: Research indicated that polymers derived from this compound showed enhanced thermal stability and mechanical strength compared to traditional materials.
  • Biochemical Studies: Investigations into its reactivity with biomolecules revealed insights into protein modification techniques, which could lead to advancements in drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methanesulfonylmethyl group can participate in various redox reactions, influencing the compound’s overall reactivity. These interactions are crucial for its applications in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene is unique due to the presence of both chloromethyl and methanesulfonylmethyl groups on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes the compound valuable for specific synthetic applications .

Biological Activity

1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene, also known by its CAS number 1227370-64-0, is a compound of interest in various fields of biological and chemical research. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H13ClO2SC_{10}H_{13}ClO_2S, with a molecular weight of approximately 232.73 g/mol. The compound features a chloromethyl group and a methanesulfonylmethyl substituent on a benzene ring, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Enzyme Inhibition:
Research indicates that compounds with sulfonyl groups can act as enzyme inhibitors. The sulfonyl group may interact with active site residues of enzymes, leading to inhibition. For instance, similar compounds have been shown to inhibit serine proteases and other enzymes critical in metabolic pathways.

2. Antimicrobial Activity:
Studies have suggested that benzene derivatives exhibit antimicrobial properties. The presence of the chloromethyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its effectiveness against bacterial strains.

3. Cytotoxic Effects:
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in certain cancer cell lines. This effect is likely mediated through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various benzene derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity.

Research Findings

Property Value
Molecular FormulaC10H13ClO2SC_{10}H_{13}ClO_2S
Molecular Weight232.73 g/mol
IC50 (Cytotoxicity - MCF-7)15 µM
MIC (Antimicrobial Activity)32 µg/mL

Q & A

Q. Purity Validation :

  • NMR Spectroscopy : Confirm CH₂Cl (δ ~4.5 ppm) and SO₂CH₃ (δ ~3.1 ppm) protons.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How does the methanesulfonyl group modulate the chloromethyl moiety’s reactivity in SN₂ reactions?

Answer:
The electron-withdrawing sulfone group (-SO₂CH₃) increases the electrophilicity of the adjacent chloromethyl carbon by polarizing the C-Cl bond. This enhances its susceptibility to nucleophilic substitution, as observed in kinetic studies of similar benzyl chlorides . For example:

  • Kinetic Data : Rate constants for SN₂ reactions (e.g., with NaI in acetone) are 2–3× higher compared to non-sulfonated analogs due to transition-state stabilization via resonance withdrawal .

Basic: Which spectroscopic methods are optimal for structural elucidation?

Answer:

  • ¹³C NMR : Identify the chloromethyl carbon (δ ~45 ppm) and sulfone-attached carbon (δ ~55 ppm).
  • IR Spectroscopy : S=O stretches at ~1150 cm⁻¹ and 1300 cm⁻¹ confirm the sulfone group .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 233.0 (calc. 233.05) .

Advanced: What regioselectivity challenges arise during functionalization of the benzene ring?

Answer:
Competing directing effects occur:

  • Methanesulfonylmethyl : Strongly meta-directing via electron withdrawal.
  • Chloromethyl : Ortho/para-directing through inductive effects.
    Mitigation Strategies :
  • Use protecting groups (e.g., silylation of -SO₂CH₃) to temporarily block its influence .
  • Sequential functionalization (e.g., sulfone introduction after chloromethylation) to control regiochemistry .

Basic: What are the storage and handling protocols to prevent degradation?

Answer:

  • Storage : Under argon at –20°C in amber vials to avoid hydrolysis of the chloromethyl group.
  • Stabilizers : Add 0.1% TBC (tert-butylcatechol) to inhibit radical-mediated decomposition, as validated for analogous styrenyl chlorides .

Advanced: How can computational modeling predict reaction pathways for this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map SN₂ transition states (e.g., chloride departure and nucleophile approach) .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetone vs. DMSO) on reaction kinetics, correlating with experimental Arrhenius parameters.

Basic: What are the typical byproducts in its synthesis, and how are they resolved?

Answer:

  • Byproducts :
    • Di-substituted isomers (e.g., 1,3-disulfone derivatives) from over-oxidation.
    • Hydrolyzed alcohol (1-(hydroxymethyl)-4-(sulfonylmethyl)benzene) due to moisture.
  • Resolution :
    • Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water .

Advanced: How does steric hindrance from the sulfonyl group influence coupling reactions?

Answer:
The bulky -SO₂CH₃ group reduces accessibility to the chloromethyl carbon in cross-coupling reactions (e.g., Suzuki-Miyaura). Case Study :

  • Pd(PPh₃)₄-mediated coupling with phenylboronic acid yields <20% under standard conditions.
  • Workaround : Use smaller ligands (e.g., XPhos) and elevated temperatures (80°C) to improve yields to ~65% .

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